molecular formula C10H16O2 B101300 6-cyclopentyloxan-2-one CAS No. 16429-17-7

6-cyclopentyloxan-2-one

Cat. No.: B101300
CAS No.: 16429-17-7
M. Wt: 168.23 g/mol
InChI Key: FBDVAVKHDCUJEK-UHFFFAOYSA-N
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Description

6-cyclopentyloxan-2-one is a chemical compound with the molecular formula C10H16O2 and a molar mass of 168.23 g/mol It is a member of the pyranone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopentyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentanone with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired pyranone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-cyclopentyloxan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ketone functional group and the cyclic structure of the compound .

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

6-cyclopentyloxan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopentyloxan-2-one is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

16429-17-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-cyclopentyloxan-2-one

InChI

InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2

InChI Key

FBDVAVKHDCUJEK-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2CCCC(=O)O2

Canonical SMILES

C1CCC(C1)C2CCCC(=O)O2

Key on ui other cas no.

16429-17-7

Origin of Product

United States

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